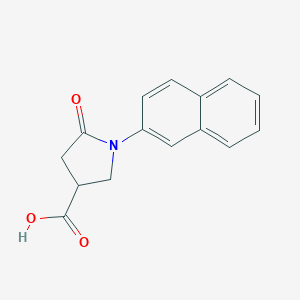
1-(Naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(Naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Attached to this is a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “5-oxo” indicates the presence of a carbonyl group (C=O) on the pyrrolidine ring. The molecule also contains a carboxylic acid group (-COOH), which is a common functional group in organic chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring and the introduction of the naphthalene and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic (naphthalene), carbonyl (C=O), and carboxylic acid (-COOH) functional groups. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The naphthalene group may undergo electrophilic aromatic substitution reactions. The carbonyl group could be involved in nucleophilic addition reactions, and the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The naphthalene group could contribute to the compound’s hydrophobicity .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Peptide Enzyme Inhibition
This compound has been studied for its potential as a peptide enzyme inhibitor. Its structure allows it to mimic the transition states of amines and esters in biological processes, which is crucial for inhibiting enzymes that rely on these functional groups .
Material Science: Synthesis of Nanoparticles
In material science, the compound’s derivatives have been utilized in the synthesis of nanoparticles. The stability and reactivity of such compounds make them suitable for creating nanoparticles with specific properties for advanced materials .
Agriculture: Fungicide Development
Research in agriculture has explored the use of naphthalene derivatives as fungicides. Their ability to inhibit certain enzymes can be harnessed to protect crops from fungal pathogens .
Environmental Science: Pollution Remediation
Naphthalene derivatives are being investigated for their role in pollution remediation. Their chemical properties may be useful in breaking down harmful substances in the environment .
Biochemistry: Enzymatic Reaction Studies
In biochemistry, such compounds are valuable for studying enzymatic reactions. They can serve as substrates or inhibitors, providing insights into enzyme mechanisms .
Pharmacology: Drug Development
The pharmacological applications of this compound are significant. Its structural features are conducive to drug development, particularly for diseases where enzyme inhibition is a therapeutic strategy .
Organic Synthesis: Click Chemistry
The compound is also relevant in organic synthesis, particularly in click chemistry, where it can be used to create diverse molecular structures with high regioselectivity .
Analytical Chemistry: Chromatography
Lastly, in analytical chemistry, derivatives of this compound could potentially be used as standards or reagents in chromatography to help identify and quantify other substances .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-naphthalen-2-yl-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14-8-12(15(18)19)9-16(14)13-6-5-10-3-1-2-4-11(10)7-13/h1-7,12H,8-9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBSOAINVQLYHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=CC=CC=C3C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

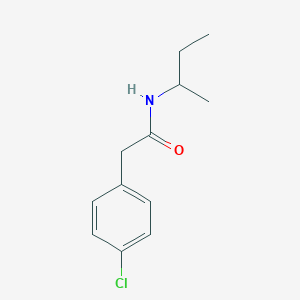

![3-(allylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B350139.png)
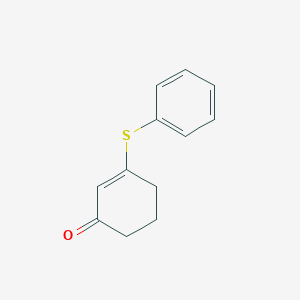
![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B350172.png)

![N-[4-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B350175.png)
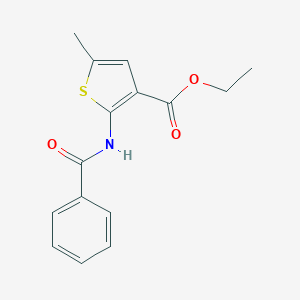
![1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B350186.png)
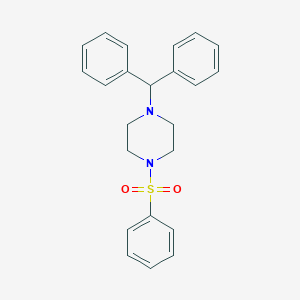
![N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B350199.png)
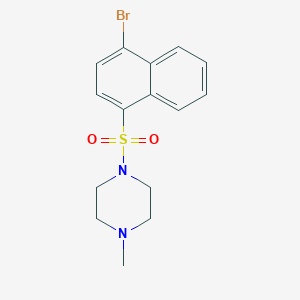
![1-Benzo[1,3]dioxol-5-ylmethyl-4-(toluene-4-sulfonyl)-piperazine](/img/structure/B350212.png)
